tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-formylfuran-2-ylmethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted carbamates
Scientific Research Applications
tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the formyl group.
tert-Butyl (5-chloropyrazin-2-yl)carbamate: Contains a chloropyrazine ring instead of a furan ring.
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate: Contains a chloropyridine ring and a formyl group.
tert-Butyl (5-bromofuran-2-yl)carbamate: Contains a bromofuran ring instead of a formylfuran ring.
Uniqueness
tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate is unique due to the presence of both the formyl group and the furan ring, which confer specific reactivity and biological activity not found in the similar compounds listed above .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-[(5-formylfuran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-8-4-5-9(7-13)15-8/h4-5,7H,6H2,1-3H3,(H,12,14) |
InChI Key |
FFICYFMBXHWYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(O1)C=O |
Origin of Product |
United States |
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